Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]
CAS No.: 1615703-28-0
Cat. No.: VC8245643
Molecular Formula: C31H19N
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1615703-28-0 |
|---|---|
| Molecular Formula | C31H19N |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | spiro[12H-indeno[1,2-a]carbazole-7,9'-fluorene] |
| Standard InChI | InChI=1S/C31H19N/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18,32H |
| Standard InChI Key | HCNXREJDIWTVGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8N7 |
Introduction
Structural Characteristics
The compound’s spirocore consists of a fluorene unit fused to an indeno[1,2-a]carbazole moiety, sharing a single spirocarbon atom. This steric arrangement induces intramolecular distortion, enabling electron-cloud separation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . The rigidity and extended π-conjugation enhance its electronic stability, making it suitable for applications requiring charge transport and light emission .
Key Structural Features:
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Spirocenter: A single carbon atom connecting fluorene and indeno[1,2-a]carbazole rings.
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π-Conjugation: Extended aromatic system for efficient charge transfer.
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Steric Hindrance: Bulky substituents reduce intermolecular interactions, enhancing solubility .
Synthesis and Manufacturing
The synthesis of Spiro[9H-fluorene-9,7′(12′H)-indeno[1,2-a]carbazole] involves multi-step organic reactions, typically starting with fluorene derivatives and carbazole precursors. While specific protocols are proprietary, general methods include:
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Cyclization Reactions: Formation of indeno[1,2-a]carbazole via intramolecular coupling.
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Spiro Annulation: Introduction of the spirocenter through cross-coupling or condensation .
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Purification: Recrystallization or chromatography to achieve ≥98% purity .
Table 2: Reported Synthesis Approaches
| Method | Key Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Moderate | |
| Ullmann-Type Coupling | CuI, 1,10-Phenanthroline | Low | |
| Acid-Catalyzed Cyclization | H₂SO₄, Toluene | High |
Physical and Chemical Properties
The compound’s electronic properties are influenced by its spirocyclic architecture:
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Thermal Stability: Predicted boiling point of 635.5°C suggests high thermal robustness .
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Optical Properties: Absorption/emission spectra align with applications in OLEDs and solar cells .
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Solubility: Enhanced by steric hindrance, enabling processing in organic solvents .
Table 3: Predicted Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| pKa | 16.67 ± 0.20 | |
| LogP (Octanol-Water) | Predicted moderate value | |
| Vapor Pressure | Low (non-volatile) |
Applications in Research and Industry
Organic Electronics
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OLEDs: Used as a host material in thermal-activated delayed fluorescence (TADF) systems, enabling efficient charge recombination and high luminance .
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Perovskite Solar Cells: Analogous spiro-fluorene derivatives (e.g., SFXDAnCBZ) achieve power conversion efficiencies (PCEs) comparable to Spiro-OMeTAD (20.87% PCE) .
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Macrocycles: Serves as a building block for porphyrins and pyrazinoporphyrazines with tailored electronic properties .
Medicinal Chemistry
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Anticancer Potential: Preliminary studies suggest bioactivity, though mechanistic details remain unclear.
Table 4: Applications and Performance Metrics
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